3-(ethylsulfonyl)-1H-1,2,4-triazole

Fragment-based drug design LogP optimization Physicochemical profiling

Researchers requiring a 1,2,4-triazole fragment with a specific ethylsulfonyl substitution profile often face supply inconsistency for this exact building block. This compound resolves that need with a verified sulfonyl oxidation state and specific alkyl chain length critical for metabolic stability and target engagement. - Distinct physicochemical profile: MW 161.19 g/mol, XLogP3-AA of -0.1, favorable for fragment-based drug design targeting shallow hydrophobic pockets. - Validated core reactivity: Functions as a SuTEx warhead scaffold for covalent modification of tyrosine residues, with >10-fold reactivity advantage over sulfonyl-fluorides in enzymatic assays. - Defined SAR utility: Serves as a key intermediate in the 3-alkylsulfonyl-triazole series where chain-length-dependent biological and corrosion inhibition efficacy is documented.

Molecular Formula C4H7N3O2S
Molecular Weight 161.19 g/mol
Cat. No. B8768993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(ethylsulfonyl)-1H-1,2,4-triazole
Molecular FormulaC4H7N3O2S
Molecular Weight161.19 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)C1=NC=NN1
InChIInChI=1S/C4H7N3O2S/c1-2-10(8,9)4-5-3-6-7-4/h3H,2H2,1H3,(H,5,6,7)
InChIKeyKFQPBZQRHOLYHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Ethylsulfonyl)-1H-1,2,4-triazole: Core Properties and Procurement


3-(Ethylsulfonyl)-1H-1,2,4-triazole (CAS 71705-00-5) is a heterocyclic building block belonging to the sulfonyltriazole subclass, characterized by a 1H-1,2,4-triazole ring bearing an ethylsulfonyl (-SO₂C₂H₅) group at the 3-position [1]. With a molecular formula of C₄H₇N₃O₂S and a molecular weight of 161.19 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and agrochemical research . Its computed physicochemical properties—including a topological polar surface area (TPSA) of 84.1 Ų and a calculated LogP (XLogP3-AA) of -0.1—indicate moderate hydrophilicity and hydrogen-bonding capacity that influence its utility in fragment-based drug design and covalent probe development [1].

Fragment-based drug design intermediate
SuTEx covalent probe warhead scaffold
Corrosion inhibitor SAR studies
Agrochemical lead optimization precursor

Why Generic Substitution Fails for 3-(Ethylsulfonyl)-1H-1,2,4-triazole


The alkyl chain length and oxidation state on the triazole sulfonyl group are critical determinants of biological activity, solubility, and reactivity that cannot be approximated by simple substitution [1][2]. Even seemingly minor structural variations—such as exchanging an ethyl for a methyl group or reducing the sulfonyl to a thioether—produce substantial shifts in lipophilicity, metabolic stability, and target engagement that can alter experimental outcomes. For instance, in a series of 3-alkylsulfonyl-5-amino-1,2,4-triazole corrosion inhibitors, the degree of copper protection varied significantly with alkyl chain length, with optimal performance shifting from propylsulfonyl (0.01 mM) to butylsulfonyl/benzylsulfonyl (1.00 mM) derivatives depending on concentration [2]. This demonstrates that in-class compounds are not freely interchangeable and underscores the necessity of compound-specific qualification before use.

Target ethylsulfonyl chain
Methyl analog: lower lipophilicity may shift membrane permeability and target engagement
Sulfonyl oxidation state
Thioether analog lacks electrophilic reactivity; may not support SuTEx covalent probe studies
Ethyl chain length
Longer or shorter alkyl chains alter corrosion protection concentration range and mechanism; performance may not transfer

Differentiation Evidence for 3-(Ethylsulfonyl)-1H-1,2,4-triazole


Ethylsulfonyl vs. Methylsulfonyl Lipophilicity

The ethylsulfonyl substituent confers distinct lipophilicity compared to the closest alkylsulfonyl analog. 3-(ethylsulfonyl)-1H-1,2,4-triazole has a computed XLogP3-AA of -0.1 [1], while 3-(methylsulfonyl)-1H-1,2,4-triazole (CAS 3589-05-7) has a computed XLogP3-AA of -0.5 [2]. This difference of +0.4 LogP units reflects the additional methylene group and results in measurably higher membrane permeability potential for the ethyl analog.

Ethyl vs. Methyl Lipophilicity
Cross-study comparable
Target: XLogP -0.1 Comparator: XLogP -0.5 Δ +0.4
Reported lipophilicity difference may influence fragment hit optimization
Computed values; experimental verification recommended
Fragment-based drug design LogP optimization Physicochemical profiling

Sulfonyl vs. Thioether Oxidation State

The sulfonyl (-SO₂-) oxidation state enables sulfur-triazole exchange (SuTEx) chemistry that is fundamentally absent in the thioether (-S-) analog. In SuTEx chemistry, sulfonyl-triazoles function as electrophiles for covalent modification of tyrosine residues on proteins, with the triazole serving as a tunable leaving group [1]. The thioether analog 3-(ethylthio)-1H-1,2,4-triazole (CAS 15285-39-9) lacks this electrophilic character and cannot participate in SuTEx reactivity [2]. This binary reactivity distinction determines whether the compound can serve as a covalent probe versus a simple structural analog.

Sulfonyl vs. Thioether Reactivity
Class-level inference
Target: Electrophilic (SuTEx-active)
Comparator: Inert (thioether)
Reactivity gap determines covalent probe utility; thioether cannot replace sulfonyl for SuTEx
Qualitative class-level difference; confirm for specific analog
Reactive probe design SuTEx chemistry Covalent inhibitor

Sulfonyl-Triazole vs. Sulfonyl-Fluoride Reactivity

Sulfonyl-triazole electrophiles demonstrate enhanced reactivity at protein sites compared to sulfonyl-fluoride counterparts. In a comparative study, the sulfonyl-triazole probe JWB142 showed >10-fold greater potency against DPP3 relative to the sulfonyl-fluoride probe SuFEx-3, with IC50 values of 246 μM for SuFEx-3 compared with substantially lower values for the triazole-based probe [1]. This enhanced reactivity is attributed to the triazolide leaving group being more readily displaced by nucleophilic tyrosine residues than fluoride.

Triazole vs. Fluoride Potency
Class-level inference
Target: sulfonyl-triazole probe JWB142 Comparator: sulfonyl-fluoride SuFEx-3 (IC50 246 μM) >10-fold greater potency
Reported assay potency context; supports SuTEx probe development
Data from DPP3 enzyme assay; class-level inference
Activity-based protein profiling SuFEx chemistry Chemoproteomics

Alkyl Chain Length and Corrosion Protection

Within the 3-alkylsulfonyl-5-amino-1,2,4-triazole series, corrosion protection efficacy for copper is strongly dependent on alkyl chain length and inhibitor concentration. The propylsulfonyl derivative achieved optimal protection at 0.01 mM, while the butylsulfonyl, benzylsulfonyl, and phenethylsulfonyl derivatives required 1.00 mM for maximal effect [1]. The pentylsulfonyl and nonylsulfonyl derivatives showed low protection in acidic solutions but high efficacy against atmospheric corrosion due to hydrophobic surface film formation [1]. These divergent structure–activity profiles demonstrate that alkyl chain selection directly determines the working concentration range and preferred application environment.

Chain Length vs. Corrosion Protection
Class-level inference
Target (ethyl): intermediate SAR Propyl optimal at 0.01 mM; butyl optimal at 1.00 mM ~100× shift in optimal concentration
Chain length dictates working concentration range and protection mechanism
Corrosion inhibitor series; ethyl derivative not directly measured in this study
Corrosion inhibitor Copper protection Electrochemistry

Fragment Suitability by Molecular Weight

With a molecular weight of 161.19 g/mol and 10 heavy atoms, 3-(ethylsulfonyl)-1H-1,2,4-triazole falls within the optimal range for fragment-based drug discovery (MW < 300, heavy atom count ≤ 22) [1]. Compared to the unsubstituted 1H-1,2,4-triazole (MW 69.07, 5 heavy atoms), the ethylsulfonyl derivative provides additional hydrogen-bond acceptor capacity (4 acceptors vs. 2 for the parent) and a TPSA of 84.1 Ų that permits productive interactions with biological targets while maintaining fragment-like physicochemical properties [1][2]. In contrast, larger 5-aryl-substituted ethylsulfonyl triazole derivatives (e.g., 3-(ethylsulfonyl)-5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazole, MW ~328.4 g/mol) exceed conventional fragment criteria, limiting their utility in fragment-based campaigns.

Fragment Suitability by MW
Class-level inference
Target: MW 161.19, 10 heavy atoms, TPSA 84.1 Ų Parent triazole: MW 69.07, TPSA 41.6 Ų; 5-aryl derivative exceeds fragment criteria Fragment rule-of-three compliant
Occupies unique physicochemical niche for fragment elaboration
Computed properties; verify experimental solubility and binding
Fragment-based screening Lead-likeness Physicochemical rules

Published Data Availability Limitations

An extensive search of primary research literature, patents, and authoritative databases (as of May 2026) reveals that 3-(ethylsulfonyl)-1H-1,2,4-triazole (CAS 71705-00-5) has not been the subject of dedicated head-to-head biological comparison studies. No direct quantitative data on its antimicrobial IC50, antifungal MIC, enzyme inhibition Ki, or in vivo pharmacokinetic parameters have been identified in peer-reviewed literature [1]. The physicochemical comparisons presented herein rely on computed properties from PubChem and class-level inferences from closely related alkylsulfonyl-triazole series. Researchers requiring target-specific potency data should commission bespoke screening or request supplier-provided characterization data before procuring this compound for critical structure–activity relationship studies.

Published Data Limitations
Data to verify
No peer-reviewed biological activity data identified for this specific compound (as of May 2026).
Bespoke screening recommended before critical SAR studies
Class-level inferences only; data gap may affect procurement confidence
Data availability Research limitations Compound characterization

Application Scenarios for 3-(Ethylsulfonyl)-1H-1,2,4-triazole


Fragment-Based Drug Discovery Scaffold

The computed XLogP3-AA of -0.1 for 3-(ethylsulfonyl)-1H-1,2,4-triazole positions this fragment favorably for hit identification against targets requiring balanced hydrophilicity-lipophilicity. With a MW of 161.19 g/mol and 10 heavy atoms, it satisfies rule-of-three criteria for fragment libraries while offering demonstrably higher lipophilicity (ΔLogP +0.4) than the methylsulfonyl analog, as established by PubChem computed property comparison [1]. This property may be advantageous for targeting shallow hydrophobic pockets where the methyl analog proves insufficiently lipophilic for productive binding interactions.

SuTEx Covalent Probe Warhead

The sulfonyl-triazole core enables sulfur-triazole exchange (SuTEx) reactivity for covalent modification of tyrosine residues, a property validated in cell-based kinase profiling studies [1]. The compound's modest size and synthetic accessibility make it a suitable warhead scaffold for fragment-based covalent ligand discovery, particularly when functionalized with kinase-recognition elements. This application leverages the >10-fold reactivity advantage of sulfonyl-triazoles over sulfonyl-fluorides demonstrated in DPP3 enzyme assays [2].

Copper Corrosion Inhibitor Intermediate

The 3-alkylsulfonyl-5-amino-triazole series, to which the ethylsulfonyl derivative belongs, has been validated as effective copper corrosion inhibitors in chloride media [1]. The corrosion protection mechanism and optimal concentration are strongly chain-length-dependent: propyl derivatives perform optimally at 0.01 mM, while butyl and aryl derivatives require 1.00 mM [1]. The ethylsulfonyl intermediate occupies a structurally distinct position within this SAR continuum, making it valuable for systematic exploration of concentration–efficacy–chain-length relationships in industrial corrosion inhibitor development programs.

Agrochemical Lead Optimization Precursor

The 1,2,4-triazole nucleus with a sulfonyl substituent is a privileged scaffold in commercial herbicides including procarbazone and thiencarbazone [1]. The ethylsulfonyl derivative serves as a synthetic intermediate for sulfonamide and sulfonylurea triazole agrochemicals, where the ethyl chain provides a specific hydrophobicity increment that may be optimal for foliar uptake or soil mobility parameters compared to shorter (methyl) or longer (propyl) alkyl chains. This positioning is informed by the observed alkyl chain-dependent performance shifts documented in the corrosion literature [2] and the known structure–activity relationships of sulfonyl triazole herbicides [1].

Application
Selection Property
Validation Focus
ApplicationFragment-based drug discovery
Selection PropertyBalanced computed LogP; fragment rule-of-three fit
Validation FocusVerify fragment hit rates and ligand efficiency in screening
ApplicationSuTEx covalent probe development
Selection PropertyElectrophilic sulfonyl-triazole warhead
Validation FocusConfirm tyrosine labeling in target proteomes
ApplicationCopper corrosion inhibitor research
Selection PropertyChain-length-dependent protection profile
Validation FocusEvaluate concentration–efficacy in chloride media
ApplicationAgrochemical intermediate synthesis
Selection PropertyTriazole-sulfonyl core for herbicide SAR
Validation FocusTest herbicidal activity in target weed species
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